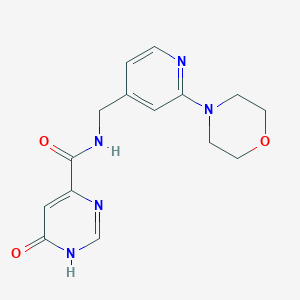

6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide

Description

6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide is a pyrimidine-derived carboxamide featuring a hydroxy group at position 6 of the pyrimidine ring and a morpholine-substituted pyridinylmethyl moiety at the carboxamide nitrogen.

Properties

IUPAC Name |

N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c21-14-8-12(18-10-19-14)15(22)17-9-11-1-2-16-13(7-11)20-3-5-23-6-4-20/h1-2,7-8,10H,3-6,9H2,(H,17,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGBUYXUXMTUAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)CNC(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as β-diketones and guanidine derivatives.

Introduction of the hydroxy group: This step often involves hydroxylation reactions using oxidizing agents.

Attachment of the morpholinopyridinyl moiety: This can be done through nucleophilic substitution reactions where the pyrimidine core reacts with a morpholinopyridinyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation products: Ketones, aldehydes.

Reduction products: Amines, alcohols.

Substitution products: Halogenated pyrimidines, substituted pyrimidines with various functional groups.

Scientific Research Applications

6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent groups, which influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Analytical Comparison

Key Observations

Structural Variations: The target compound prioritizes a hydroxy group at position 6, which may enhance hydrogen-bonding interactions with biological targets compared to the methylamino or trifluoromethylpyridinyl groups in compounds 45 and 46 . The morpholine group in all compounds improves solubility, but its attachment to a pyridine ring (target compound) versus a phenyl ring (compound 45) alters electronic properties and conformational flexibility.

Synthetic Challenges: Compound 46 (23% yield) demonstrates lower synthetic accessibility compared to 45 (30% yield), likely due to the steric and electronic effects of the trifluoromethylpyridinyl group .

Analytical Characterization :

- The LC-MS data for compound 45 ([M+H]+ = 422.1) and 46 ([M+H]+ = 514.1) confirm successful synthesis, while the target compound’s molecular weight remains estimated due to absent experimental data.

Patent Compounds (): The patent derivatives feature pyrrolo-pyridazine cores with complex substituents (e.g., trifluoromethyl, cyano), suggesting applications in kinase inhibition or oncology.

Biological Activity

6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions starting from pyrimidine derivatives. The compound features a pyrimidine core substituted with a morpholinopyridine moiety, which enhances its biological properties. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and functional groups present in the compound.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing primarily on its antiproliferative , antioxidant , and antimicrobial properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. The compound demonstrated significant inhibitory effects, with IC50 values indicating its potency relative to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Comparison Agent | IC50 of Comparison (µM) |

|---|---|---|---|

| MCF-7 | 3.1 | Doxorubicin | 1.2 |

| HCT 116 | 5.3 | Etoposide | 2.5 |

| HEK 293 | 4.8 | - | - |

These results suggest that the compound could be a promising candidate for further development as an anticancer drug, particularly due to its selective activity against breast cancer cells (MCF-7) .

Antioxidant Activity

In addition to its antiproliferative effects, the compound exhibits notable antioxidant properties. In vitro assays using DPPH and FRAP methods demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cells.

| Assay Type | Activity Level |

|---|---|

| DPPH Assay | High |

| FRAP Assay | Moderate |

The antioxidant capacity was evaluated by treating HCT 116 cells with tert-butyl hydroperoxide (TBHP) alongside the compound, showing a reduction in oxidative stress markers compared to untreated controls .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated, particularly against Gram-positive bacteria. Preliminary findings indicate that it possesses selective antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 8 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents, especially against resistant strains .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

- In Vivo Studies : Animal models treated with varying doses of the compound showed reduced tumor growth rates compared to control groups, indicating its potential as an effective therapeutic agent.

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins.

- Combination Therapies : Combining this compound with existing chemotherapeutics resulted in enhanced efficacy, suggesting synergistic effects that warrant further exploration.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis of structurally analogous compounds (e.g., pyrimidine-carboxamide derivatives) often involves multi-step routes, including nucleophilic substitution, acylation, and coupling reactions. For example, acylation of pyrimidine intermediates with activated carbonyl reagents (e.g., benzoyl chloride derivatives) followed by amination or alkylation steps is common . Optimization can be achieved via statistical design of experiments (DoE), which systematically evaluates variables like temperature, solvent polarity, and catalyst loading. This approach minimizes trial-and-error and identifies critical interactions between parameters .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection is essential for assessing purity, while liquid chromatography-mass spectrometry (LC-MS) confirms molecular weight and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY and HSQC) resolves structural ambiguities, particularly for regioisomers or stereochemical features. X-ray crystallography may be employed for absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. How do computational methods like quantum chemical calculations aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict reactivity sites (e.g., nucleophilic/electrophilic regions). Molecular docking and molecular dynamics simulations further elucidate binding affinities with biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonding, hydrophobic interactions, and conformational stability. These methods guide rational modifications to enhance selectivity or potency .

Q. What strategies are recommended for resolving discrepancies in biological activity data observed across different in vitro assays for this compound?

- Methodological Answer : Cross-validation using orthogonal assay formats (e.g., enzymatic vs. cell-based assays) helps distinguish assay-specific artifacts from true biological effects. For instance, inconsistent IC50 values may arise from differences in membrane permeability or off-target interactions. Dose-response curves with internal controls (e.g., reference inhibitors) and kinetic studies (e.g., time-dependent inhibition) clarify mechanisms. Additionally, meta-analysis of raw data (e.g., normalization to baseline activity) minimizes variability .

Q. How can statistical design of experiments (DoE) be applied to optimize multi-step synthesis and purification processes for this compound?

- Methodological Answer : DoE employs factorial designs (e.g., central composite or Box-Behnken) to simultaneously test variables in multi-step syntheses. For example, in a coupling reaction, factors like molar ratio, solvent polarity, and reaction time are varied to maximize yield while minimizing byproducts. Response surface methodology (RSM) then identifies optimal conditions. For purification, DoE can optimize chromatographic parameters (e.g., gradient slope, column temperature) to enhance resolution and recovery .

Q. What are the critical considerations for scaling up the synthesis of this compound from laboratory to pilot-scale production?

- Methodological Answer : Scale-up requires addressing heat/mass transfer limitations and solvent compatibility. Continuous flow reactors improve mixing efficiency and safety for exothermic steps (e.g., acylations), while membrane technologies enhance separation of intermediates . Process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, monitors reaction progress in real-time, ensuring consistency in purity and yield .

Notes on Data Interpretation and Contradictions

- Contradictions in Biological Activity : Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or protein expression levels in cellular models. Validate findings using in silico target profiling and secondary assays with orthogonal detection methods .

- Synthetic Byproducts : Impurities like regioisomers or hydrolyzed derivatives (e.g., free carboxylic acids) can skew biological data. Use preparative HPLC or crystallization to isolate and characterize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.